1-butyl-1H-pyrazol-5-amine
Overview
Description
1-Butyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound, this compound, is characterized by a butyl group attached to the nitrogen at position 1 and an amine group at position 5.
Mechanism of Action
Target of Action
A structurally similar compound, 1-[1-(3-aminophenyl)-3-tert-butyl-1h-pyrazol-5-yl]-3-naphthalen-1-ylurea, is known to target the proto-oncogene tyrosine-protein kinase src and mitogen-activated protein kinase 14 in humans .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 1-butyl-1H-pyrazol-5-amine. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how stable it is in a biological context. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of butylhydrazine with 1,3-diketones under acidic or basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-Butyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-Butyl-1H-pyrazol-3-amine
- 1-Butyl-1H-pyrazol-4-amine
- 1-Butyl-1H-pyrazol-5-carboxamide
Comparison: 1-Butyl-1H-pyrazol-5-amine is unique due to the presence of the amine group at position 5, which imparts distinct reactivity and binding properties. Compared to its analogs, such as 1-butyl-1H-pyrazol-3-amine and 1-butyl-1H-pyrazol-4-amine, the position of the amine group significantly influences its chemical behavior and biological activity. The carboxamide derivative, 1-butyl-1H-pyrazol-5-carboxamide, exhibits different properties due to the presence of the carboxamide group, which affects its solubility and reactivity .
Properties
IUPAC Name |
2-butylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMRCZGRXUSTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348994 | |
Record name | 1-butyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-17-2 | |
Record name | 1-Butyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3524-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-butyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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